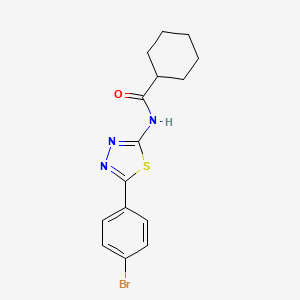
N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of compounds related to "N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide" involves multiple steps, including the preparation of thiadiazole derivatives and subsequent reactions to introduce various substituents. The process often requires precise conditions to ensure the successful addition of functional groups and to maintain the integrity of the thiadiazole core (Androsov, 2008).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives, including those with bromophenyl groups, has been extensively studied. Techniques such as crystallography and quantum theory of atoms-in-molecules (QTAIM) provide insights into the orientation of substituent groups and the nature of intra- and intermolecular interactions. These studies reveal that the orientation of the amino group and the presence of halogen substituents significantly influence the molecular conformation and stability (El-Emam et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving thiadiazole derivatives are diverse and can lead to the formation of various heterocyclic compounds. The reactivity of these compounds is influenced by the presence of substituents such as bromophenyl, which can participate in nucleophilic substitution reactions to generate new chemical entities with distinct properties (Androsov, 2008).
Physical Properties Analysis
The physical properties of "this compound" derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. These properties are determined by the molecular structure and the nature of the substituents. Crystallographic studies provide detailed information about the crystal structure, which is essential for understanding the material's stability and reactivity (Smith & Lynch, 2013).
Chemical Properties Analysis
The chemical properties of thiadiazole derivatives, including reactivity, chemical stability, and potential for further functionalization, are influenced by their molecular structure. Studies on the synthesis and reactivity of these compounds shed light on their potential applications in the synthesis of new materials and bioactive molecules (Androsov, 2008).
Aplicaciones Científicas De Investigación
Quantum Theory of Atoms-in-Molecules Analysis : This compound was included in a study focusing on noncovalent interactions in adamantane-1,3,4-thiadiazole hybrid derivatives. The research provided insights into intermolecular interactions and crystal structures using quantum theory of atoms-in-molecules (QTAIM) and Hirshfeld surface analysis (El-Emam et al., 2020).
Antimicrobial Activity : Derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. These activities were assessed against various bacteria and fungi, demonstrating the compound's potential in developing new antimicrobial agents (Güzeldemirci & Küçükbasmacı, 2010).
Anticancer Properties : Studies have explored the synthesis of thiadiazole derivatives, including this compound, for their potential anticancer activities. These derivatives were evaluated against various cancer cell lines, highlighting their potential as novel anticancer agents (Gomha et al., 2017).
Photodynamic Therapy Applications : Research into zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing thiadiazole has shown potential in photodynamic therapy for cancer treatment. These compounds exhibit high singlet oxygen quantum yield, making them suitable for Type II photosensitizers (Pişkin et al., 2020).
Insecticidal Activities : Novel thiourea compounds containing 1,3,4-thiadiazole moiety, similar to the compound , have been synthesized and shown to exhibit insecticidal activities. These studies contribute to developing new insecticidal agents (Jia, 2015).
Antifungal Evaluation : Compounds including this thiadiazole derivative have been synthesized and evaluated for their antifungal activity. The study provides insights into the development of new antifungal agents (Terzioğlu Klip et al., 2010).
Propiedades
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3OS/c16-12-8-6-11(7-9-12)14-18-19-15(21-14)17-13(20)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFKSVPOPLCDGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2481006.png)
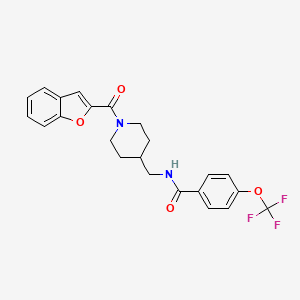
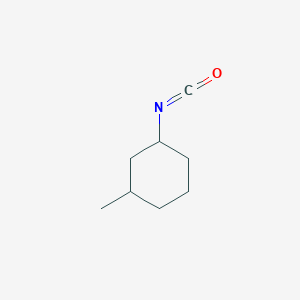
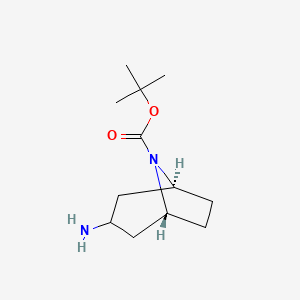
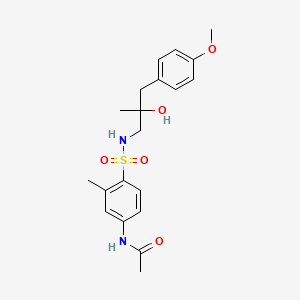

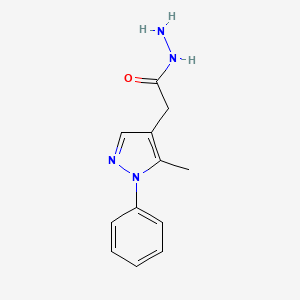
![6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B2481015.png)
![N-(1-Cyanocyclopentyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B2481016.png)
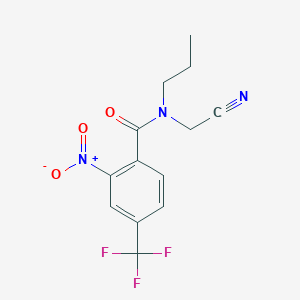
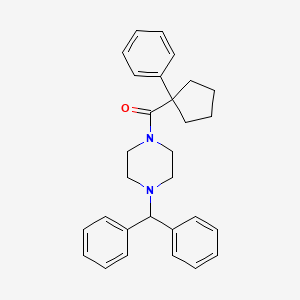

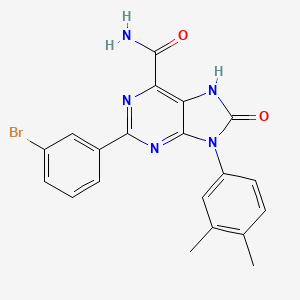
![2-Chloro-1-[4-(3-chlorobenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B2481025.png)